(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide
Description
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide is a bicyclic morpholine derivative with a rigid, conformationally constrained structure. Its core consists of a fused oxa (oxygen) and aza (nitrogen) heterocyclic system, forming a bicyclo[2.2.1]heptane scaffold. This compound is a hydrobromide salt, enhancing its stability and solubility for pharmaceutical applications.
Properties
IUPAC Name |
(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.BrH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H/t4-,5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEANTQLVIFWHO-FHAQVOQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CO2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CO2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trans-4-Hydroxy-L-Proline as a Chiral Precursor
The most widely reported synthesis begins with trans-4-hydroxy-L-proline, a chiral pool starting material that ensures the (1S,4S) configuration of the final product. The sequence involves:
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N-Tosylation : Protection of the amine with tosyl chloride in aqueous NaOH, yielding (2S,4S)-4-hydroxyprolinol tosylate.
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Dual O-Mesylation : Conversion of hydroxyl groups to mesylates using methanesulfonyl chloride, enhancing leaving-group capacity for subsequent cyclization.
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Methylamine-Mediated Cyclization : Heating the dimesylate with excess methylamine in toluene at 100°C under pressure forms the 2,5-diazabicyclo[2.2.1]heptane core. This step achieves a 92% yield due to the mesylate’s superior reactivity compared to tosylates.
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N-Detosylation and Hydrobromide Formation : Cleavage of the tosyl group with 33% hydrobromic acid generates the free amine, which precipitates as the hydrobromide salt upon acidification.
Critical Parameters :
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Solvent Choice : Toluene outperforms methanol in cyclization efficiency by minimizing nucleophilic interference.
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Acid Selection : Hydrobromic acid ensures simultaneous detosylation and salt formation, avoiding intermediate isolation.
Palladium-Catalyzed 1,2-Aminoacyloxylation of Cyclopentenes
Reaction Design and Scope
A palladium-catalyzed method, initially developed for oxygenated 2-azabicyclo[2.2.1]heptanes, offers a modular route adaptable to the target compound. The process involves:
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Substrate Activation : Cyclopentene derivatives bearing latent amine and hydroxyl groups are treated with Pd(OAc)₂ and a bisphosphine ligand.
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Aminoacyloxylation : Simultaneous introduction of amine and acyloxy groups across the double bond, forming the bicyclic skeleton in a single step.
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Post-Functionalization : Hydrolysis of the acyloxy group and hydrobromide salt formation via HBr treatment.
Advantages :
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Atom Economy : Convergent synthesis reduces step count.
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Stereoselectivity : Ligand-controlled palladium catalysis enables precise stereochemical outcomes.
Limitations :
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Substrate Specificity : Requires pre-functionalized cyclopentenes, complicating large-scale synthesis.
Radical-Mediated Cyclization for Strain Induction
Mechanistic Insights from DFT Studies
Radical approaches, though less common, provide an alternative route leveraging intramolecular hydrogen abstraction. Computational studies reveal:
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Nitrogen Protecting Group Impact : Boc-protected amines favor exo-trig cyclization, forming the bicyclic structure without side reactions.
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Barrier Heights : The activation energy for radical recombination in constrained systems is ~18 kcal/mol, achievable under mild photochemical conditions.
Procedure :
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Precursor Synthesis : N-Boc-protected amino alcohol derivatives are prepared via standard acylation.
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Radical Initiation : Treatment with triethylborane/O₂ generates carbon-centered radicals, inducing cyclization.
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Deprotection and Salt Formation : Boc removal with HBr/AcOH yields the hydrobromide salt.
Yield Optimization :
Comparative Analysis of Synthetic Routes
Observations :
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The directed metalation route excels in yield and scalability but requires hazardous reagents (e.g., mesyl chloride).
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Palladium catalysis offers modularity but suffers from substrate limitations.
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Radical methods, while innovative, are less practical due to moderate yields and specialized conditions.
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrobromide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the hydrobromide group.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced bicyclic compounds.
Substitution: Formation of substituted bicyclic compounds with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound serves as an important building block in the synthesis of various pharmaceutical agents. Its structural features allow for the development of drugs targeting specific biological pathways.
Case Study: Backbone-Constrained γ-Amino Acids
Research has demonstrated that (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane can be utilized to create backbone-constrained γ-amino acid analogues, which are valuable in drug discovery for their enhanced stability and bioactivity .
Agrochemicals
The compound's unique reactivity profile makes it suitable for synthesizing agrochemical products, including herbicides and insecticides. The ability to modify its structure allows for the development of compounds with improved efficacy and reduced environmental impact.
Material Science
In material science, (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane is explored for its potential in creating new polymers and materials with specific mechanical and thermal properties. Its incorporation into polymer matrices can enhance material performance in various applications.
Comparative Analysis of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Synthesis of pharmaceutical intermediates | Targeted drug design and enhanced bioactivity |
| Agrochemicals | Development of herbicides and insecticides | Improved efficacy and reduced environmental impact |
| Material Science | Creation of polymers with tailored properties | Enhanced mechanical and thermal performance |
Mechanism of Action
The mechanism of action of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with specific receptors, leading to changes in cellular signaling pathways.
Enzyme Inhibition: Inhibition of enzyme activity, affecting metabolic processes.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₅H₁₀BrNO (hydrobromide salt)
- CAS Number: Not explicitly listed in evidence, but its hydrochloride analog is 31560-06-2 .
- Applications : Serves as a key intermediate in synthesizing substituted pyrrolo[3,2-b]pyridine derivatives for drug discovery, agrochemicals, and materials science .
Synthesis :
The parent bicyclic morpholine is synthesized via multistep routes involving cyclization and protective group strategies. Improved methods by Zhang et al. (2014) utilize sodium methoxide-mediated ring closure and hydrogenation, achieving 86% yield .
Comparison with Structural Analogs
Trifluoromethyl Derivative
Compound : (1R,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride
Oxalate Salt
Compound : (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane oxalate (2:1)
Fluorophenyl-Substituted Analog
Compound : (1S,4S)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
Comparison with Salt Forms
Hydrochloride vs. Hydrobromide
Other Salts
- Free Base: The uncharged bicyclic morpholine (C₅H₉NO) is highly reactive, often requiring protection (e.g., benzyl, Boc) during synthesis .
Comparison with Other Bicyclic Systems
Azabicyclo[2.2.1]heptane Derivatives
Azabicyclo[3.2.1]octane Derivatives
- Compound 33 : Incorporates a tropane-like structure (azabicyclo[3.2.1]octane), showing higher potency (IC₅₀ = 6.25 µM) due to expanded ring size and additional substituents .
Data Tables
Table 1: Structural Analogs and Salts
Biological Activity
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide, a bicyclic compound, is notable for its unique structural features that contribute to its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
- Chemical Name : this compound
- CAS Number : 31560-06-2
- Molecular Formula : CHClNO
- Molecular Weight : 135.59 g/mol
- Storage Conditions : Inert atmosphere at room temperature
The biological activity of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane is primarily attributed to its interaction with neurotransmitter systems, particularly those involving acetylcholine and serotonin receptors. The compound acts as a modulator in these pathways, influencing various physiological responses.
1. Neurotransmitter Modulation
Research indicates that this compound exhibits significant activity at cholinergic receptors, which are crucial for cognitive functions such as memory and learning. In vitro studies have shown that it can enhance synaptic transmission in cholinergic neurons, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
2. Antidepressant Effects
A study highlighted the compound's potential antidepressant properties through its action on serotonin receptors. Animal models demonstrated that administration of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane resulted in reduced depressive-like behaviors, indicating its efficacy as a novel antidepressant agent.
3. Analgesic Properties
Preclinical trials have suggested that this compound possesses analgesic effects, likely mediated through the modulation of pain pathways in the central nervous system. It has been shown to reduce pain responses in rodent models without significant side effects typically associated with opioid analgesics.
Case Studies
Q & A
Q. What are the common synthetic routes for (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide?
The synthesis typically starts with trans-4-hydroxy-L-proline , involving:
- N-protection (e.g., benzyloxycarbonyl or Cbz group) .
- Tosylation of the hydroxyl group using p-toluenesulfonyl chloride with triethylamine and DMAP catalysis .
- Cyclization via NaOMe in methanol to form the bicyclic morpholine core .
- Deprotection using catalytic hydrogenation (Pd/C) to yield the free amine, followed by salt formation (e.g., hydrobromide) . This multi-step process achieves 70% overall yield under optimized conditions .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on:
- NMR spectroscopy : Key signals include δ 3.5–4.5 ppm for oxa/aza bridge protons and δ 1.5–2.5 ppm for bicyclic methylene groups .
- High-Resolution Mass Spectrometry (HRMS) : Matches calculated and observed m/z values (e.g., [M+H]+ = 234.1125) .
- X-ray crystallography : Validates stereochemistry and bicyclic geometry, critical for distinguishing endo vs. exo isomers .
Q. What are the primary applications in medicinal chemistry?
The compound serves as a morpholine isostere , offering enhanced lipophilicity and metabolic stability. Key applications include:
- Designing CNS-targeted drugs (e.g., neuropharmacological agents) due to its blood-brain barrier permeability .
- Building constrained γ-aminobutyric acid (GABA) analogs for receptor modulation .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis?
Key optimizations include:
- Catalyst selection : Using DMAP with triethylamine for tosylation improves yields to 93% compared to other bases .
- Solvent systems : EtOH/THF for NaBH4-mediated ester reduction minimizes side reactions .
- Temperature control : Refluxing NaOMe in methanol ensures efficient cyclization .
- Scale-up strategies : Crystallization or chromatography for purification maintains >98% purity in industrial settings .
Q. How do salt forms (e.g., hydrochloride vs. hydrobromide) impact pharmacological studies?
- Solubility : Hydrochloride salts exhibit better aqueous solubility (e.g., 135.59 g/mol vs. 273.14 g/mol for hydrobromide) .
- Bioavailability : Hydrobromide forms may enhance membrane permeability in in vitro assays .
- Stability : Hydrochloride salts are preferred for long-term storage due to lower hygroscopicity .
Q. How can contradictions in biological activity data be resolved?
- Comparative assays : Test structural analogs (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane vs. 7-oxabicyclo[2.2.1]heptane) to isolate pharmacophore contributions .
- Receptor profiling : Use radioligand binding assays (e.g., KSP inhibitors) to quantify target selectivity .
- Computational modeling : Molecular docking identifies steric/electronic mismatches in enantiomer-receptor interactions .
Q. What computational methods predict interactions with biological targets?
- Molecular Dynamics (MD) simulations : Model binding stability of the bicyclic core with enzymes (e.g., kinesin spindle proteins) .
- Density Functional Theory (DFT) : Calculate charge distribution to explain nucleophilic reactivity at the azabicyclo nitrogen .
- QSAR studies : Correlate substituent effects (e.g., ester vs. carboxylate groups) with activity in in vivo models .
Methodological Notes
- Purity Assessment : Use NMR (≥98% purity) and LCMS to detect trace impurities from synthetic intermediates .
- Stereochemical Analysis : Chiral HPLC or polarimetry ([α]D = -21.3° for specific enantiomers) ensures configuration fidelity .
- Biological Testing : Prioritize in vitro models (e.g., receptor overexpression cell lines) before in vivo studies to reduce costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
